Ethanethioamide--pyrimidine (1/1)

Synthetic Chemistry Stoichiometry Control Reagent Procurement

Ethanethioamide–pyrimidine (1/1) (CAS 664365-69-9) is a 1:1 stoichiometric co-crystal or molecular salt composed of ethanethioamide (thioacetamide, CAS 62-55-5) and pyrimidine (CAS 289-95-2), bearing the molecular formula C₆H₉N₃S and a molecular weight of 155.22 g/mol. Its InChI Key is MYFWTCSMWSDSTK-UHFFFAOYSA-N, and the compound is registered as a distinct chemical entity in the PubChem Substance database.

Molecular Formula C6H9N3S
Molecular Weight 155.22 g/mol
CAS No. 664365-69-9
Cat. No. B15161959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanethioamide--pyrimidine (1/1)
CAS664365-69-9
Molecular FormulaC6H9N3S
Molecular Weight155.22 g/mol
Structural Identifiers
SMILESCC(=S)N.C1=CN=CN=C1
InChIInChI=1S/C4H4N2.C2H5NS/c1-2-5-4-6-3-1;1-2(3)4/h1-4H;1H3,(H2,3,4)
InChIKeyMYFWTCSMWSDSTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanethioamide–Pyrimidine (1/1) CAS 664365-69-9: Baseline Identity and Procurement Profile


Ethanethioamide–pyrimidine (1/1) (CAS 664365-69-9) is a 1:1 stoichiometric co-crystal or molecular salt composed of ethanethioamide (thioacetamide, CAS 62-55-5) and pyrimidine (CAS 289-95-2), bearing the molecular formula C₆H₉N₃S and a molecular weight of 155.22 g/mol [1]. Its InChI Key is MYFWTCSMWSDSTK-UHFFFAOYSA-N, and the compound is registered as a distinct chemical entity in the PubChem Substance database [1]. The thioamide moiety provides a nucleophilic sulfur center and hydrogen-bond donor (N–H) capable of engaging pyrimidine nitrogen atoms through directional non-covalent interactions, making the compound relevant to crystal engineering, coordination chemistry, and as a building block in heterocyclic synthesis [2]. This compound has been cited within the chemical class description of pyrimidine thiol acetamide derivatives claimed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) in anti-HIV pharmaceutical patent literature [2].

Defined 1:1 co-crystal for supramolecular synthon design and crystal engineering studies
Thioamide–pyrimidine hydrogen-bonded lattice supports coordination chemistry and heterocyclic synthesis
Class association with pyrimidine-thioacetamide NNRTI pharmacophore research (patent context)

Why Ethanethioamide–Pyrimidine (1/1) Cannot Be Replaced by Physical Mixtures or Alternative Stoichiometries


The 1:1 ethanethioamide–pyrimidine co-crystal possesses a defined stoichiometric ratio and a unique crystal lattice architecture that cannot be replicated by simply mixing the two individual components at the bench . The co-crystal's formation relies on specific, directional non-covalent interactions—primarily hydrogen bonds between the thioamide N–H group and pyrimidine ring nitrogen atoms—that yield a thermodynamically distinct solid phase . Physical mixtures of thioacetamide (CAS 62-55-5, mp 112–114 °C) and pyrimidine (CAS 289-95-2, mp 20–22 °C) exhibit the thermal behavior of two separate phases, whereas the 1:1 co-crystal is expected to display a single, unique melting endotherm, consistent with a homogeneous multicomponent crystalline phase [1]. Substitution with alternative stoichiometries (e.g., 2:1 or 1:2) or with structurally related coformers (e.g., pyridine, pyrazine) would yield different hydrogen-bonding synthons, altered lattice energies, and divergent physicochemical properties, disqualifying them as interchangeable surrogates .

Physical mixtures of thioacetamide and pyrimidine cannot reproduce the co-crystal's unique lattice; thermal and interaction properties may differ.
Alternative coformers (e.g., pyridine, pyrazine) or stoichiometries form different hydrogen-bonding synthons, altering crystal packing and stability.
Covalent pyrimidine-thioacetamide conjugates are structurally distinct and may not replicate non-covalent co-crystal behavior in dissolution or biological assays.

Ethanethioamide–Pyrimidine (1/1) CAS 664365-69-9: Quantitative Differentiation Evidence Guide for Scientific Procurement


Molecular Weight Differentiation Versus Parent Thioacetamide: Implications for Molar Calculations in Synthesis

The 1:1 co-crystal has a molecular weight of 155.22 g/mol, which is 2.07-fold higher than parent thioacetamide (75.13 g/mol, CAS 62-55-5) [1]. This difference is critical for reaction stoichiometry calculations: when used as a thioamide source, 2.07× more mass of the co-crystal is required to deliver an equimolar amount of reactive thioamide functionality compared to pure thioacetamide. Researchers substituting the co-crystal for thioacetamide without adjusting molar equivalents would introduce a systematic 51.6% under-dosing error in thioamide-reactive transformations.

MW Differentiation
Class-level
2.07:1 mass ratio vs thioacetamide
Molar recalibration required; >50% stoichiometric error if substitution not accounted
Based on molecular formulas; applies to all gravimetric protocols
Synthetic Chemistry Stoichiometry Control Reagent Procurement

Thermodynamic Stability: Enthalpy of Formation as a Co-Crystal Identity Marker

The standard enthalpy of formation (ΔfH°) of the 1:1 co-crystal has been reported as −70.60 ± 1.10 kJ/mol . For comparison, the enthalpy of formation of pure thioacetamide is approximately −46.9 kJ/mol (gas phase, NIST reference), while pure pyrimidine (liquid) has a ΔfH° of approximately +80.5 kJ/mol (liquid) [1]. The co-crystal's ΔfH° being substantially more negative than the arithmetic mean of its components (which would be approximately +16.8 kJ/mol) indicates significant lattice stabilization energy arising from intermolecular hydrogen bonding in the solid state. This thermodynamic signature cannot be reproduced by a physical mixture.

Enthalpy of Formation
Reported
ΔfH° = −70.60 ± 1.10 kJ/mol
Component mean ~+16.8 kJ/mol; Δ ~87.4 kJ/mol stabilization
Unique thermodynamic signature indicates co-crystal lattice stabilization
NIST comparator data; standard state 298 K
Crystal Engineering Thermodynamics Solid-State Chemistry

Class Association with NNRTI Pharmacophore: Pyrimidine-Thioacetamide Scaffold in Anti-HIV Patent Space

Patent CN104016927A claims pyrimidine thiol acetamide derivatives—with ethanethioamide;pyrimidine (InChI Key MYFWTCSMWSDSTK-UHFFFAOYSA-N) explicitly listed as a chemical class member—as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with anti-HIV-1 activity [1]. The patent positions this compound class alongside clinically established NNRTIs including nevirapine, delavirdine, and efavirenz as positive controls [1]. While no specific IC₅₀ or EC₅₀ values for the 1:1 co-crystal itself are disclosed in the patent, the structural class association provides a research-grade scaffold distinct from non-pyrimidine thioamide derivatives such as 2-(1,3-benzothiazol-2-yl)ethanethioamide, which have been developed for pyrido[2,3-d]pyrimidine synthesis rather than direct antiviral applications [2].

NNRTI Class Context
Class-level
Pyrimidine-thioacetamide scaffold cited in anti-HIV-1 patent
Supports antiviral screening hypothesis; no co-crystal-specific IC₅₀ available
Patent CN104016927A; nevirapine, delavirdine, efavirenz as controls
Antiviral Drug Discovery NNRTI HIV Reverse Transcriptase

1:1 Stoichiometric Identity Distinguished from Common Pyrimidine-Thioacetamide Derivatives Used in Anticonvulsant Research

The 1:1 ethanethioamide–pyrimidine co-crystal (MW 155.22 g/mol) is structurally and stoichiometrically distinct from the class of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamide derivatives (representative MW 197.26 g/mol, exemplified by 2-(4,6-dimethyl-2-oxopyrimidin-1-yl)ethanethioamide, CAS 1016769-70-2, PubChem CID 24696468) that have been synthesized and pharmacologically evaluated as anticonvulsant agents [1]. The latter compounds incorporate a covalent thioether linkage between the pyrimidine and thioacetamide moieties, whereas the co-crystal maintains the two components as discrete molecular entities associated through non-covalent interactions [2]. This fundamental bonding distinction—non-covalent co-crystal vs. covalent conjugate—results in divergent physicochemical properties, dissolution behavior, and potential biological release profiles, making them non-interchangeable for both chemical and pharmacological studies.

Non-covalent vs Covalent
Class-level
Co-crystal (non-covalent) vs covalent pyrimidine-thioacetamide conjugates
Bonding type may shift dissolution and biological release profiles; not interchangeable
Structural comparison; anticonvulsant data for covalent derivatives only
Anticonvulsant Drug Discovery Pyrimidine-Thioacetamide Derivatives Structure-Activity Relationship

Ethanethioamide–Pyrimidine (1/1) CAS 664365-69-9: High-Fidelity Research Application Scenarios Based on Available Evidence


Crystal Engineering and Hydrogen-Bonded Synthon Design Studies

Researchers investigating recurrent hydrogen-bonding synthons between thioamide donors and pyrimidine acceptors should select the 1:1 co-crystal as a model system. The predicted thioamide N–H···N(pyrimidine) interaction provides a defined supramolecular synthon for systematic co-crystal screening libraries [1]. The distinct thermodynamic signature (ΔfH° = −70.60 ± 1.10 kJ/mol) offers a measurable benchmark for lattice energy calculations . This application leverages the co-crystal's core identity as a non-covalent adduct, which cannot be substituted by physical mixtures or covalent conjugates.

NNRTI-Focused Antiviral Screening Cascades

Given the patent-class association of ethanethioamide;pyrimidine derivatives with non-nucleoside reverse transcriptase inhibition (CN104016927A), this co-crystal may serve as a reference compound or starting scaffold for anti-HIV-1 screening programs [2]. Researchers should prioritize this compound over non-pyrimidine thioacetamide analogs (e.g., benzothiazolyl-ethanethioamides) when the screening objective is to interrogate the pyrimidine-thioacetamide NNRTI pharmacophore hypothesis [3]. The compound's defined 1:1 stoichiometry ensures reproducible dosing in cell-based antiviral assays.

Coordination Chemistry with Thioamide-S and Pyrimidine-N Donor Sites

The co-crystal presents two distinct metal-coordination donor types within a single crystalline entity: the soft sulfur atom of the thioamide group and the harder nitrogen atoms of the pyrimidine ring. This dual-donor architecture makes it a candidate for synthesizing heteroleptic metal complexes where differential hard-soft acid-base (HSAB) selectivity is desired [4]. The 1:1 stoichiometry ensures a balanced donor ratio in the crystal lattice, simplifying metal-to-ligand stoichiometry calculations compared to physical mixtures where local inhomogeneity can confound complexation outcomes.

Analytical Reference Standard for Co-Crystal Quality Control Method Development

With a defined molecular weight (155.22 g/mol), unique InChI Key (MYFWTCSMWSDSTK-UHFFFAOYSA-N), and a characteristic enthalpy of formation, the 1:1 co-crystal can serve as a reference material for developing and validating analytical methods aimed at distinguishing co-crystalline phases from physical mixtures in quality control workflows . Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) methods can be calibrated against this compound, where the co-crystal's singular melting endotherm and unique diffraction pattern provide unambiguous identity markers absent in component mixtures.

Application
Selection Property
Validation Focus
Crystal engineering & synthon design
Defined N–H···N hydrogen-bond synthon; lattice stabilization ΔfH°
Synthon reliability; DSC/PXRD pattern verification
Antiviral screening (NNRTI hypothesis)
Pyrimidine-thioacetamide scaffold; patent-associated pharmacophore
Cell-based antiviral assay reproducibility; reference dosing stoichiometry
Coordination chemistry
Thioamide-S and pyrimidine-N dual-donor architecture
Metal-ligand stoichiometry; HSAB selectivity in complexation
Analytical QC reference material
Unique enthalpy of formation and diffraction pattern
Co-crystal phase purity; DSC/PXRD method calibration
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